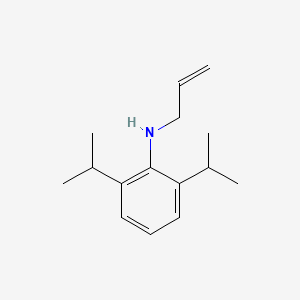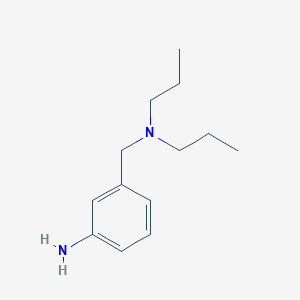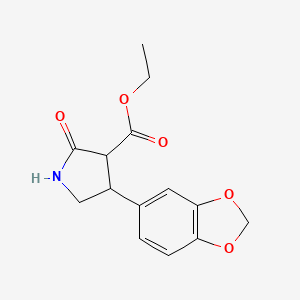![molecular formula C15H21N5O B8487177 1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone](/img/structure/B8487177.png)
1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone is a complex organic compound that belongs to the class of pyrrolopyrimidines.
准备方法
The synthesis of 1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone involves several steps. One common synthetic route includes the following steps :
Formation of the pyrrolopyrimidine core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine ring system.
Substitution reactions:
Piperidine ring formation: The piperidine ring is formed and subsequently functionalized with the ethanone group.
Industrial production methods often involve optimization of these steps to increase yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification .
化学反应分析
1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields .
科学研究应用
1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone has several scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential as a therapeutic agent, particularly as an inhibitor of protein kinases involved in cancer and other diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial chemical processes.
作用机制
The mechanism of action of 1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, primarily protein kinases . The compound binds to the active site of the kinase, inhibiting its activity by preventing the phosphorylation of substrate proteins. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer and other diseases characterized by abnormal kinase activity .
相似化合物的比较
1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone can be compared with other similar compounds, such as :
Tofacitinib: A Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis and other autoimmune diseases.
Ruxolitinib: Another JAK inhibitor used for the treatment of myelofibrosis and polycythemia vera.
Baricitinib: A JAK inhibitor used for the treatment of moderate to severe rheumatoid arthritis.
The uniqueness of this compound lies in its specific structure, which allows for selective inhibition of certain protein kinases, potentially offering advantages in terms of efficacy and safety over other inhibitors .
属性
分子式 |
C15H21N5O |
|---|---|
分子量 |
287.36 g/mol |
IUPAC 名称 |
1-[4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C15H21N5O/c1-10-5-7-20(11(2)21)8-13(10)19(3)15-12-4-6-16-14(12)17-9-18-15/h4,6,9-10,13H,5,7-8H2,1-3H3,(H,16,17,18) |
InChI 键 |
FJIVGKFVGCGMFC-UHFFFAOYSA-N |
规范 SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[4-(6-Chloro-3-nitropyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B8487127.png)



![benzyl 2-iodo-3-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B8487159.png)



